molecular formula C4H11ClN4 B13522865 [(2S)-1-azidopropan-2-yl](methyl)aminehydrochloride

[(2S)-1-azidopropan-2-yl](methyl)aminehydrochloride

Cat. No.: B13522865
M. Wt: 150.61 g/mol
InChI Key: AEAKHUNZMLGMNY-WCCKRBBISA-N
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Description

(2S)-1-azidopropan-2-ylaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azidopropan-2-ylaminehydrochloride typically involves the reaction of (2S)-1-azidopropan-2-amine with methyl chloride in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize packed columns and specific catalysts to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azidopropan-2-ylaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ozone for oxidation, hydrogen or metal catalysts for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

(2S)-1-azidopropan-2-ylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a drug intermediate and in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (2S)-1-azidopropan-2-ylaminehydrochloride exerts its effects involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazoles, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2S)-1-azidopropan-2-ylaminehydrochloride include:

Highlighting Uniqueness

What sets (2S)-1-azidopropan-2-ylaminehydrochloride apart is its azido group, which imparts unique reactivity and versatility. This makes it particularly valuable in click chemistry and other applications where rapid and selective reactions are desired.

Properties

Molecular Formula

C4H11ClN4

Molecular Weight

150.61 g/mol

IUPAC Name

(2S)-1-azido-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C4H10N4.ClH/c1-4(6-2)3-7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m0./s1

InChI Key

AEAKHUNZMLGMNY-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CN=[N+]=[N-])NC.Cl

Canonical SMILES

CC(CN=[N+]=[N-])NC.Cl

Origin of Product

United States

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